(2-aminopyrimidin-4-yl)phosphonic acid
Overview
Description
(2-aminopyrimidin-4-yl)phosphonic acid is a compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group at the 2-position and a phosphonic acid group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminopyrimidin-4-yl)phosphonic acid typically involves the reaction of 2-aminopyrimidine with a suitable phosphonic acid derivative. One common method involves the use of diethyl phosphite as a phosphonic acid source. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-aminopyrimidin-4-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Phosphine derivatives.
Substitution: Various substituted aminopyrimidine derivatives.
Scientific Research Applications
(2-aminopyrimidin-4-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has shown promise in the development of antiviral and anticancer agents.
Industry: The compound is used in the development of flame retardants and as an additive in polymer materials.
Mechanism of Action
The mechanism of action of (2-aminopyrimidin-4-yl)phosphonic acid involves its interaction with specific molecular targets. In medicinal applications, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to interfere with phosphate-dependent processes. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: Lacks the phosphonic acid group but shares the aminopyrimidine core structure.
4-phosphonopyrimidine: Contains the phosphonic acid group but lacks the amino group.
2-amino-4-hydroxypyrimidine: Contains a hydroxyl group instead of a phosphonic acid group.
Uniqueness
(2-aminopyrimidin-4-yl)phosphonic acid is unique due to the presence of both the amino and phosphonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
(2-aminopyrimidin-4-yl)phosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N3O3P/c5-4-6-2-1-3(7-4)11(8,9)10/h1-2H,(H2,5,6,7)(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDPFALIUBQQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1P(=O)(O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N3O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276161 | |
Record name | P-(2-Amino-4-pyrimidinyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99171-12-7 | |
Record name | P-(2-Amino-4-pyrimidinyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99171-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P-(2-Amino-4-pyrimidinyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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